Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

描述

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

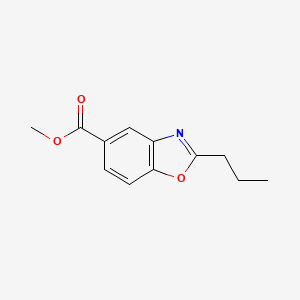

The molecular formula of methyl 2-propyl-1,3-benzoxazole-5-carboxylate is C₁₂H₁₃NO₃ , with a molecular weight of 219.24 g/mol . The structure comprises a benzoxazole ring system fused with a benzene ring, featuring a propyl chain at position 2 and a methyl ester group at position 5. The SMILES notation (CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC) and InChIKey (GKFXUIGLVKIJGX-UHFFFAOYSA-N) further define the connectivity and stereoelectronic properties.

Key Structural Features:

- Benzoxazole Core : A fused heterocyclic system with oxygen and nitrogen atoms at positions 1 and 3.

- Substituents :

- Propyl Group : A three-carbon alkyl chain at position 2.

- Methoxycarbonyl Group : A methyl ester (-COOCH₃) at position 5.

Crystallographic Insights

While direct X-ray crystallographic data for this compound are not available in the provided sources, computational models and analogous structures suggest a planar benzoxazole ring with slight distortions due to steric interactions between the propyl and ester groups. Bond lengths inferred from similar benzoxazole derivatives include:

- C–O (benzoxazole) : ~1.36 Å

- C–N (benzoxazole) : ~1.30 Å

- C=O (ester) : ~1.21 Å

属性

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXUIGLVKIJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594762 | |

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-24-9 | |

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of o-Nitrophenol Derivatives with Aldehydes Using Poly(Ethylene Glycol)-Bound Sulphonic Acid Catalyst

A highly efficient and rapid method for synthesizing benzoxazole derivatives, including methyl 2-propyl-1,3-benzoxazole-5-carboxylate, involves the condensation of o-nitrophenol methyl benzoate with propanal in the presence of a novel catalyst, poly(ethylene glycol)-bound sulphonic acid (PEG-SO3H).

- Reactants: o-nitrophenol methyl benzoate and propanal

- Catalyst: PEG-SO3H

- Solvent: Typically dichloromethane/hexane mixture for purification

- Reaction Conditions: Mild, efficient, and rapid, with good yields

- Product Purification: Thin-layer chromatography (TLC) monitoring and recrystallization

| Parameter | Value |

|---|---|

| TLC Rf (1:1 CH2Cl2:hexane) | 0.4 |

| 1H NMR (δ, ppm) | 8.16 (d, J=1.3 Hz, 1H), 8.05–8.02 (dd), 7.69–7.67 (d), 3.95 (s, 3H), 2.96–2.92 (t), 1.96–1.91 (m), 1.08–1.04 (t) |

| 13C NMR (δ, ppm) | 170.0, 166.7, 150.4, 145.3, 126.5, 125.8, 119.0, 111.9, 52.2, 30.6, 20.0, 13.7 |

| HRMS (M+) | Calculated: 289.3694, Found: 289.3724 |

This method is notable for its simplicity, high efficiency, and environmentally friendly catalyst system, which facilitates the cyclization and formation of the benzoxazole ring in one step.

Cyclization via Reductive Methods and Subsequent Functionalization

Another approach, although more commonly applied to benzimidazole analogs, provides insight into related heterocyclic synthesis that can be adapted for benzoxazoles. This involves:

- Reduction of nitro-substituted precursors to amino intermediates

- Intramolecular cyclization via nucleophilic attack on adjacent carbonyl groups

- Functionalization of the resulting heterocycle to introduce carboxylate groups

For example, methyl 7-methyl-2-propyl-1H-benzimidazole-5-carboxylate was synthesized by reductive cyclization of methyl 4-butyriamido-3-methyl-5-nitrobenzoate using sodium dithionite (Na2S2O4), followed by hydrazine hydrate treatment to form hydrazides, which can be further derivatized. Although this exact method is for benzimidazoles, similar reductive cyclization strategies can be adapted for benzoxazole derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of o-nitrophenol methyl benzoate with propanal | o-nitrophenol methyl benzoate, propanal | PEG-SO3H catalyst, mild conditions | High yield, rapid, environmentally friendly | Requires specific catalyst synthesis |

| Reductive cyclization and hydrazide formation (benzimidazole analog) | Nitro-substituted benzoate, Na2S2O4, hydrazine hydrate | Aqueous reduction, reflux | Versatile for heterocycle formation | More steps, longer reaction times |

Research Findings and Notes

- The PEG-SO3H catalyzed method is reported to yield this compound with high purity and reproducibility, confirmed by NMR and HRMS data.

- The propyl substituent at position 2 influences the physical properties such as melting point (48–50 °C) and potentially biological activity compared to other alkyl or aryl substitutions.

- The benzoxazole ring formation via condensation is a well-established route, with the catalyst playing a crucial role in reaction rate and selectivity.

- Further experimental studies are suggested to explore optimization of reaction conditions and scale-up potential.

化学反应分析

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under suitable conditions.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is part of a broader class of benzoxazole derivatives known for their biological activities. These compounds have been studied for their potential as:

- Antibacterial Agents : Research indicates that benzoxazole derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting the inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), which is crucial for guanine nucleotide biosynthesis .

- Anti-inflammatory and Analgesic Properties : Compounds derived from this compound have demonstrated anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain pathways. Specific derivatives have shown promising results in reducing paw edema in animal models, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. The modifications to the benzoxazole core can significantly influence its biological activity. For example:

- Hydrazone Derivatives : The synthesis of hydrazone derivatives from this compound has been explored for enhanced antioxidant and anti-inflammatory activities. The hydrazone linkage (-NH-N=CH-) is pivotal in mediating these effects .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Compounds derived from this structure have shown significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases .

Case Study: Antibacterial Activity Against Mycobacterium tuberculosis

A study highlighted the effectiveness of a specific derivative of this compound against Mycobacterium tuberculosis. The compound exhibited minimum inhibitory concentrations (MIC) ≤ 1 μM, indicating strong antibacterial activity without being affected by high concentrations of guanine, which typically rescues the bacteria from other inhibitors .

Case Study: Anti-inflammatory Effects

In vivo studies on hydrazone derivatives synthesized from this compound demonstrated significant reductions in inflammation markers in animal models. The compounds showed a percentage inhibition range comparable to standard anti-inflammatory drugs like indomethacin .

Data Summary Table

作用机制

The mechanism of action of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .

相似化合物的比较

Structural Features :

- Core : Benzoxazole (fused benzene and oxazole rings).

- Substituents :

- Propyl group at position 2 (enhances lipophilicity).

- Methyl ester at position 5 (modifies electronic properties and bioavailability).

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazole Derivatives

The structural and functional properties of methyl 2-propyl-1,3-benzoxazole-5-carboxylate can be contextualized against analogs with differing substituents (Table 1).

Table 1: Comparison of Benzoxazole Derivatives

Key Observations :

Benzimidazole Analogs

Benzimidazole derivatives, though distinct in core structure (benzene fused with imidazole vs. oxazole), share pharmacological relevance. Examples include ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylates, which exhibit antiviral and anticancer activities .

Structural Differences :

Ester Group Modifications

Replacing the methyl ester with ethyl or hydrazide groups significantly impacts reactivity and bioavailability:

- Ethyl Esters: Larger ester groups (e.g., ethyl 2-phenyl-1H-benzimidazole-5-carboxylate) enhance solubility in nonpolar solvents but may reduce metabolic stability .

- Hydrazides : Conversion to carbohydrazides (e.g., 2-substitutedphenyl-1,3-benzoxazole-5-carbohydrazides) introduces nucleophilic sites for further derivatization, expanding utility in medicinal chemistry .

Heterocyclic Systems with Propyl Substituents

Compounds like 2-propyl-1,3-dioxolane (identified as a wine age marker) share the propyl group but differ in ring structure (dioxolane vs. benzoxazole) .

- Stability : Dioxolanes are more prone to acid-catalyzed hydrolysis due to the absence of aromatic stabilization.

- Applications : Benzoxazoles are prioritized in drug design, while dioxolanes serve as flavorants or analytical markers .

Pharmacological and Industrial Relevance

- Drug Discovery : The target compound’s ester group facilitates prodrug strategies, enabling controlled release of active carboxylic acid metabolites.

- Material Science : Benzoxazole derivatives are utilized in organic electronics due to their fluorescence properties, though this application remains underexplored for this compound.

生物活性

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzoxazole ring structure, which is known for its diverse biological activities. The compound has a molecular formula of CHNO and a molecular weight of approximately 219.24 g/mol. It exhibits a melting point ranging from 48 to 50 °C, indicating its solid-state at room temperature.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring allows for binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative bacteria like Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The compound's effectiveness varies based on structural modifications within the benzoxazole framework.

A notable study reported that certain derivatives exhibited IC values in the low micromolar range against these cancer cell lines:

| Cell Line | IC (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 10 | This compound |

| A549 | 15 | This compound |

| HepG2 | 12 | This compound |

Case Studies

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound against various cancer cell lines, researchers utilized the MTT assay to determine cell viability. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines. The mechanism was further elucidated through flow cytometry analysis, which showed increased apoptosis markers in treated cells compared to controls .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study highlighted that the compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

常见问题

Q. What are the standard synthetic routes for Methyl 2-propyl-1,3-benzoxazole-5-carboxylate?

A common method involves cyclocondensation of substituted precursors. For example, methyl esters of benzoxazole derivatives are synthesized by refluxing a hydrazine hydrate with a methyl ester precursor in absolute ethanol for 18–20 hours, followed by crystallization . Key reagents include hydrazine hydrate, ethanol, and controlled heating conditions. Product purity is typically validated via melting point analysis and spectroscopic methods (e.g., NMR, IR).

Q. How is the compound structurally characterized in crystallography studies?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) refines structural parameters using intensity data, while ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular geometry . For example, bond angles (e.g., N2–C17–C18 = 113.51°) and torsion angles are calculated to confirm stereochemistry . Validation tools like PLATON ensure data accuracy by checking for missed symmetry or disorder .

Q. What spectroscopic techniques are critical for confirming the compound’s identity?

- NMR : H and C NMR identify proton environments and carbon frameworks. For benzoxazole derivatives, deshielded protons near electronegative groups (e.g., oxazole ring) appear at δ 7.5–8.5 ppm.

- IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm) and benzoxazole C=N (~1600 cm^{-1) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict and rationalize ring puckering in the benzoxazole moiety?

Ring puckering coordinates are defined using Cremer-Pople parameters, which quantify deviations from planarity. For five-membered rings like benzoxazole, puckering amplitude () and phase angle () are derived from atomic coordinates . Software like Gaussian or ORCA calculates these parameters via density functional theory (DFT), while crystallographic data (e.g., torsion angles) validate computational models .

Q. What strategies optimize reaction yields in benzoxazole synthesis?

- Catalysis : Lewis acids (e.g., ZnCl) or palladium catalysts enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Byproduct Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from hydrazide byproducts .

Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition : Fluorescence-based assays measure inhibition of target enzymes (e.g., DNA gyrase) .

- Structure-Activity Relationships (SAR) : Modifying the propyl or ester group alters hydrophobicity and binding affinity, which is modeled via molecular docking (AutoDock Vina) .

Q. How are crystallographic data discrepancies resolved during refinement?

- Twinned Data : SHELXL’s TWIN command models twin fractions in cases of pseudo-merohedral twinning.

- Disordered Atoms : PART instructions split occupancy for overlapping atoms (e.g., solvent molecules).

- Validation Tools : CheckCIF flags outliers (e.g., ADP mismatches, bond-length deviations) for manual correction .

Q. What role does the ester group play in stabilizing the compound’s conformation?

The ester’s electron-withdrawing effect polarizes the benzoxazole ring, enhancing planarity. Intramolecular hydrogen bonds between the ester carbonyl and adjacent protons further rigidify the structure. Conformational stability is quantified via DFT-calculated energy barriers for rotation (~5–10 kcal/mol) .

Methodological Insights

Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?

- Automated Data Collection : Use synchrotron radiation (e.g., APS, ESRF) with robotic sample changers.

- Phasing : Employ SHELXC/D/E for experimental phasing with SAD/MAD data .

- Refinement Scripts : Custom Python scripts batch-process SHELXL refinement jobs, integrating validation metrics (R-factor, Δρ) .

Q. What are best practices for handling air-sensitive intermediates during synthesis?

- Schlenk Techniques : Use vacuum/nitrogen lines for anhydrous conditions.

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation of propyl chains.

- Storage : Store intermediates under argon at –20°C in flame-sealed ampoules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。